4-(3-Methyloxiran-2-yl)butan-2-one
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Overview
Description
4-(3-Methyloxiran-2-yl)butan-2-one is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxiran-2-yl)butan-2-one typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3-methyl-2-butanone with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
3-Methyl-2-butanone+m-CPBA→this compound+m-Chlorobenzoic acid
The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyloxiran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
4-(3-Methyloxiran-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyloxiran-2-yl)butan-2-one involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its potential biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone: A precursor in the synthesis of 4-(3-Methyloxiran-2-yl)butan-2-one.
Epoxides: Other epoxide-containing compounds with similar reactivity.
Butanones: Compounds with a butanone backbone but lacking the oxirane ring.
Uniqueness
This compound is unique due to the presence of both an oxirane ring and a butanone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
64066-00-8 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-(3-methyloxiran-2-yl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(8)3-4-7-6(2)9-7/h6-7H,3-4H2,1-2H3 |
InChI Key |
PENIUDYLCHLONT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)CCC(=O)C |
Origin of Product |
United States |
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